6-chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
6-chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-7-hydroxycoumarin and piperidine.
Chlorination: The hydroxyl group at the 6th position of the coumarin ring is chlorinated using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Piperidinylmethylation: The chlorinated intermediate is then reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate to introduce the piperidin-1-ylmethyl group at the 8th position.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for the synthesis of various chromenone derivatives with potential biological activities.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology
Antimicrobial Activity: Exhibits antimicrobial properties against various bacterial and fungal strains.
Antioxidant Activity: Acts as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
Medicine
Anti-inflammatory: Demonstrates anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Anticancer: Shows promise in inhibiting the growth of cancer cells and inducing apoptosis.
Industry
Agriculture: Used as a pesticide or herbicide due to its biological activity.
Material Science: Incorporated into polymers and coatings to enhance their properties.
Mechanism of Action
The mechanism of action of 6-chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
DNA Interaction: Binds to DNA, interfering with the replication and transcription processes in cancer cells.
Free Radical Scavenging: Neutralizes free radicals, preventing oxidative damage to cells and tissues.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Lacks the chlorine and piperidin-1-ylmethyl groups, resulting in different biological activities.
6-chloro-4-methylcoumarin: Lacks the hydroxyl and piperidin-1-ylmethyl groups, affecting its reactivity and applications.
8-(piperidin-1-ylmethyl)coumarin: Lacks the chlorine and hydroxyl groups, leading to variations in its chemical properties.
Uniqueness
6-chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and wide range of applications in various fields.
Properties
IUPAC Name |
6-chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-10-7-14(19)21-16-11(10)8-13(17)15(20)12(16)9-18-5-3-2-4-6-18/h7-8,20H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTAQVUVZWEFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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